molecular formula C12H15NO B6592999 4-(Cyclohexylcarbonyl)pyridine CAS No. 32921-23-6

4-(Cyclohexylcarbonyl)pyridine

Cat. No.: B6592999
CAS No.: 32921-23-6
M. Wt: 189.25 g/mol
InChI Key: RTTGIHAIWOHFBI-UHFFFAOYSA-N
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Description

4-(Cyclohexylcarbonyl)pyridine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted at the 4-position with a cyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylcarbonyl)pyridine typically involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another approach involves the condensation of carbonyl compounds or cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylcarbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functionalized pyridine derivatives.

    Substitution: It can participate in substitution reactions, where the cyclohexylcarbonyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

4-(Cyclohexylcarbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylcarbonyl)pyridine involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar structural features.

    Dihydropyridine: A reduced form of pyridine with different chemical properties.

    Piperidine: A six-membered nitrogen-containing heterocycle with significant biological activity.

Uniqueness: 4-(Cyclohexylcarbonyl)pyridine is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

cyclohexyl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGIHAIWOHFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186576
Record name Ketone, cyclohexyl 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32921-23-6
Record name Cyclohexyl-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32921-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, cyclohexyl 4-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032921236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, cyclohexyl 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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